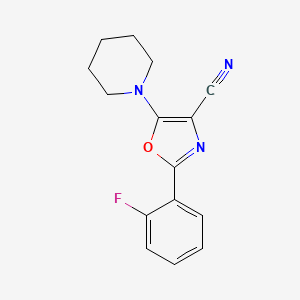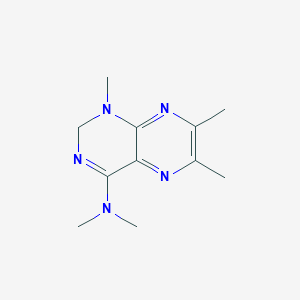
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine is a chemical compound known for its unique structure and properties. It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine typically involves the methylation of a pteridine precursor. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of halogenated pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its potential role in biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,1,6,7-pentamethyl-2H-pteridin-4-one
- N,N,1,6,7-pentamethyl-2H-pteridin-4-thiol
- N,N,1,6,7-pentamethyl-2H-pteridin-4-carboxylic acid
Uniqueness
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine stands out due to its specific methylation pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
7150-78-9 |
|---|---|
Molekularformel |
C11H17N5 |
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11-9(13-7)10(15(3)4)12-6-16(11)5/h6H2,1-5H3 |
InChI-Schlüssel |
LDOJQOHICQOMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=NCN2C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


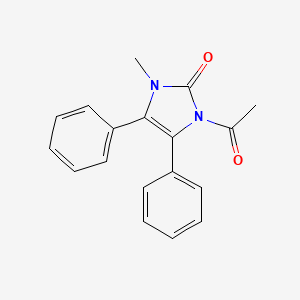
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
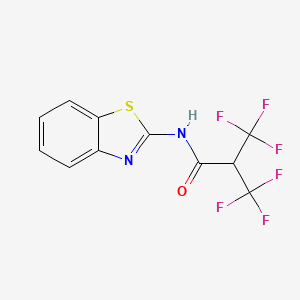
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)

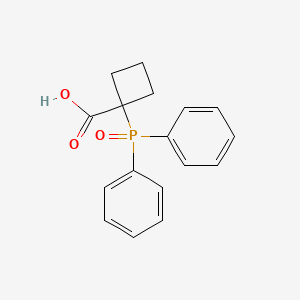
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
